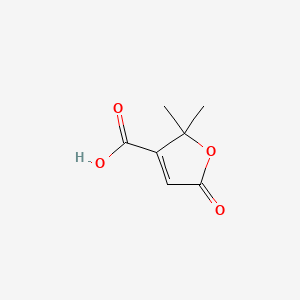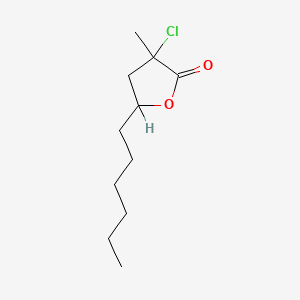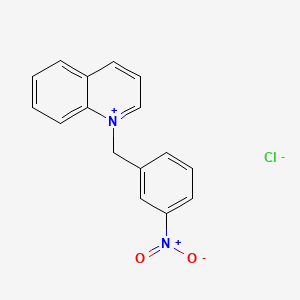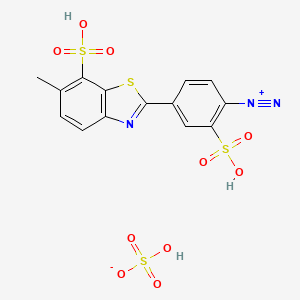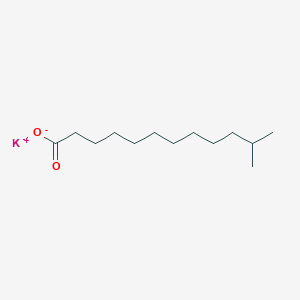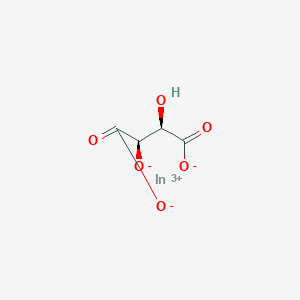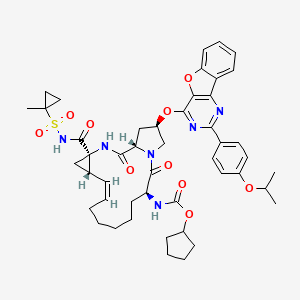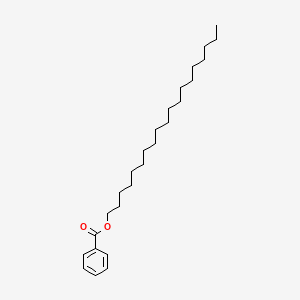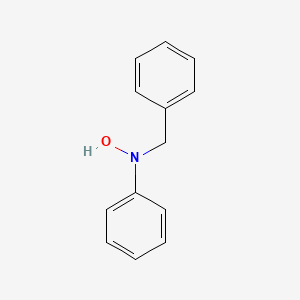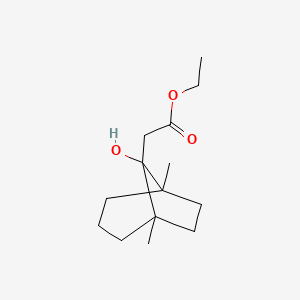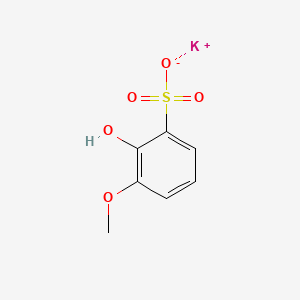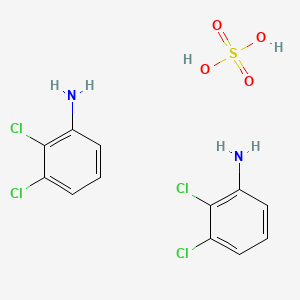
2,3-dichloroaniline;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloroaniline: is a chemical compound consisting of an aniline ring substituted with two chlorine atoms at the 2 and 3 positions. It has the molecular formula C6H5Cl2N and is one of the six isomers of dichloroaniline . This compound is colorless, although commercial samples may appear colored due to impurities Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H2SO4 . It is widely used in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dichloroaniline can be synthesized through various methods. One common method involves the reaction of 2,4-dichloroaniline with hydrochloric acid or sulfuric acid to form 2,4-dichloroaniline hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline . This intermediate is further processed to obtain 2,3-dichloroaniline.
Industrial Production Methods: Industrial production of 2,3-dichloroaniline often involves the sulfonation of 3,4-dichloroaniline dissolved in 100% sulfuric acid. The sulfonation is carried out with 55-65% oleum, corresponding to 3.1-3.6 moles of sulfur trioxide per mole of 3,4-dichloroaniline. The reaction is completed by stirring at 95-100°C .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products:
Oxidation: Nitro compounds.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloroaniline has several applications in scientific research:
Chemistry: It is used in the synthesis of dyes, pigments, and optical brighteners.
Biology: It is used in the study of enzyme inhibition and protein binding.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is used as a flame retardant for polymers and in the manufacturing of growth regulators.
Wirkmechanismus
The mechanism of action of 2,3-dichloroaniline involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes. The chlorine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloroaniline is one of the six isomers of dichloroaniline. The other isomers include:
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Compared to its isomers, 2,3-dichloroaniline has unique properties due to the specific positions of the chlorine atoms on the aniline ring. This affects its reactivity and the types of reactions it can undergo.
Eigenschaften
CAS-Nummer |
72066-85-4 |
|---|---|
Molekularformel |
C12H12Cl4N2O4S |
Molekulargewicht |
422.1 g/mol |
IUPAC-Name |
2,3-dichloroaniline;sulfuric acid |
InChI |
InChI=1S/2C6H5Cl2N.H2O4S/c2*7-4-2-1-3-5(9)6(4)8;1-5(2,3)4/h2*1-3H,9H2;(H2,1,2,3,4) |
InChI-Schlüssel |
NKGJXGZQRYDEPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N.C1=CC(=C(C(=C1)Cl)Cl)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


